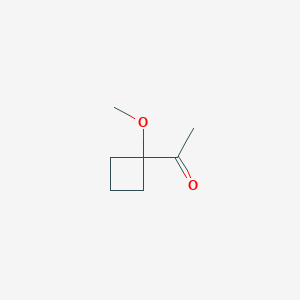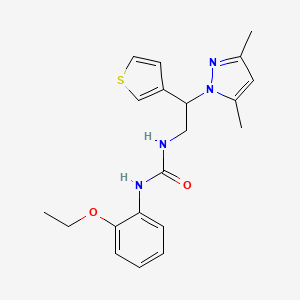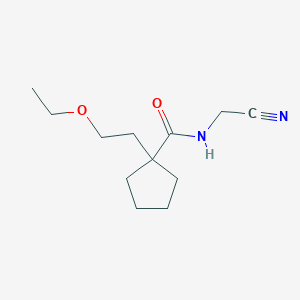
1-(1-Methoxycyclobutyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Methoxycyclobutyl)ethan-1-one” is a chemical compound with the CAS Number: 1556417-73-2 . It has a molecular weight of 128.17 . The IUPAC name for this compound is 1-(1-methoxycyclobutyl)ethan-1-one . The InChI Code for this compound is 1S/C7H12O2/c1-6(8)7(9-2)4-3-5-7/h3-5H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “1-(1-Methoxycyclobutyl)ethan-1-one” is C7H12O2 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“1-(1-Methoxycyclobutyl)ethan-1-one” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Ethylene Action Inhibition and Plant Ripening
- Use of 1-Methylcyclopropene (1-MCP) : Research into 1-MCP, a compound with effects on ethylene perception, illustrates the role of chemical inhibitors in extending the postharvest life of fruits and vegetables. 1-MCP has seen commercial application in maintaining product quality, showcasing how molecular interventions can influence ripening and senescence processes in horticulture (Watkins, 2006).
Flame Retardants and Environmental Safety
- Novel Brominated Flame Retardants : The review on novel brominated flame retardants (NBFRs) highlights the environmental occurrence and potential risks of these chemicals. The increasing use of NBFRs in consumer goods necessitates further research into their environmental fate and toxicity, reflecting concerns similar to those which might be relevant for the environmental impact assessment of 1-(1-Methoxycyclobutyl)ethan-1-one (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Chemistry and Synthesis
- Direct Arylation Methods : Advances in aryl-aryl bond formation through direct arylation, a method of synthesizing biaryl structures without the need for prefunctionalization, demonstrate the ongoing development of more efficient chemical synthesis techniques. This area of research might parallel investigations into the reactivity and synthesis applications of 1-(1-Methoxycyclobutyl)ethan-1-one (McGlacken & Bateman, 2009).
Methanotrophs and Methane Utilization
- Biotechnological Applications of Methanotrophs : Exploring the use of methanotrophs to convert methane into valuable products offers insight into the potential of bioengineering and microbial processing in chemical synthesis and environmental remediation. This research area could provide context for the biological or biotechnological applications of structurally or functionally related compounds to 1-(1-Methoxycyclobutyl)ethan-1-one (Strong, Xie, & Clarke, 2015).
Antioxidant Activity Analysis
- Analytical Methods for Determining Antioxidant Activity : The review of methods used to assess antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, underscores the importance of understanding the chemical basis of antioxidant effects. While not directly related to 1-(1-Methoxycyclobutyl)ethan-1-one, this area of research emphasizes the broader context of chemical analysis and the potential health-related applications of chemical compounds (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-methoxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(9-2)4-3-5-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMSWGZLOHYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycyclobutyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)
![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/no-structure.png)
![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2637179.png)
![(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2637180.png)
![3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide](/img/structure/B2637183.png)
![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)
![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)